N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: is a complex organic compound that features a combination of thiophene and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S3/c16-20(17,11-2-1-4-19-11)12-6-9-7-15(14-13-9)10-3-5-18-8-10/h1-5,7-8,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOJMIUWAGIUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the triazole ring.
Attachment of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazole intermediate.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted thiophene or triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide exhibits significant antimicrobial properties. Its mechanisms often involve the inhibition of specific enzymes or receptors associated with microbial growth pathways. Studies have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against human hepatocellular carcinoma and lung cancer cell lines. Mechanistic studies suggest that it may inhibit DNA replication and cell division, which are critical processes in tumorigenesis. Comparative analyses with standard chemotherapeutic agents like cisplatin indicate that this compound may offer a novel approach to cancer treatment .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of new chemical entities through various synthetic routes. The synthesis typically involves multi-step reactions that underscore the complexity and precision required to create such multifaceted molecules.
Structural Insights and Mechanisms of Action
The structural characteristics of this compound facilitate interactions with biological targets. For instance:
| Feature | Description |
|---|---|
| Thiophene Ring | Enhances lipophilicity and biological activity |
| Triazole Moiety | Involved in hydrogen bonding with biological receptors |
| Sulfonamide Group | Contributes to the compound's solubility and interaction with enzymes |
These interactions are crucial for its biological activities, including enzyme inhibition and receptor modulation.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced cell viability in HepG2 and A549 cell lines compared to control groups treated with standard chemotherapy drugs. The observed IC50 values indicated potent anticancer activity that warrants further exploration in vivo .
Case Study 2: Antimicrobial Efficacy
A series of tests against multiple bacterial strains revealed that this compound exhibited lower minimum inhibitory concentrations (MICs) than commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence enzymatic functions. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide: can be compared with other compounds containing thiophene or triazole rings:
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups and biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-methylamine have the triazole ring but differ in their substituents and applications.
The uniqueness of This compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components.
Biological Activity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Structural Characteristics
The compound is characterized by:
- Thiophene ring
- Triazole moiety
- Sulfonamide functional group
These components contribute to its diverse biological interactions and enhance its bioactivity compared to similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the antibacterial activity against various strains revealed that compounds with similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics like Ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) |
|---|---|---|
| N-((1-(thiophen-3-yl)-1H-triazol) | 83.3 | 78.6 |
| Ampicillin | 70.0 | 65.0 |
| Other Thiophene Derivatives | Varies (40.0 - 86.9) | Varies (20.0 - 78.3) |
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders . The structural motifs within the compound play a crucial role in its interaction with JNKs, suggesting that modifications can enhance its potency as an anti-inflammatory agent.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity.
- Molecular Interactions : The thiophene and triazole rings may facilitate binding to biological targets, enhancing the compound's overall efficacy.
Case Studies
Several case studies have highlighted the biological relevance of thiophene-based sulfonamides:
- Neuroprotective Effects : A study demonstrated that derivatives similar to N-((1-(thiophen-3-yl)-1H-triazol) exhibited protective effects against neuronal cell death induced by serum deprivation, indicating potential applications in neuroprotection .
- Antioxidant Activity : The antioxidant properties were evaluated using the ABTS method, showing significant inhibition rates comparable to known antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
